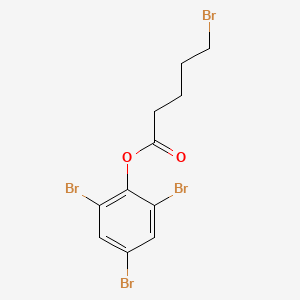

2,4,6-Tribromophenyl 5-bromopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

300381-09-3 |

|---|---|

Molecular Formula |

C11H10Br4O2 |

Molecular Weight |

493.81 g/mol |

IUPAC Name |

(2,4,6-tribromophenyl) 5-bromopentanoate |

InChI |

InChI=1S/C11H10Br4O2/c12-4-2-1-3-10(16)17-11-8(14)5-7(13)6-9(11)15/h5-6H,1-4H2 |

InChI Key |

KNROLIWSTVGQGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)CCCCBr)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tribromophenyl 5 Bromopentanoate

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Disconnection Strategies at the Ester Linkage

The most logical disconnection for 2,4,6-Tribromophenyl (B11824935) 5-bromopentanoate is at the ester linkage. This C-O bond cleavage reveals the two primary building blocks: an acyl cation equivalent derived from 5-bromopentanoic acid and a phenoxide anion derived from 2,4,6-tribromophenol (B41969).

Table 1: Retrosynthetic Disconnection of 2,4,6-Tribromophenyl 5-bromopentanoate

| Target Molecule | Disconnection | Precursors |

| 2,4,6-Tribromophenyl 5-bromopentanoate | Ester C-O bond | 2,4,6-Tribromophenol and 5-Bromopentanoyl halide (or 5-Bromopentanoic acid) |

Precursor Identification for the 2,4,6-Tribromophenol Moiety

The retrosynthetic analysis directly points to 2,4,6-tribromophenol as the phenolic precursor. This is a well-known compound that can be synthesized or obtained commercially. wikipedia.orgnih.gov

Precursor Identification for the 5-Bromopentanoic Acid Derivative

The acyl portion of the target molecule originates from 5-bromopentanoic acid . For the esterification reaction, this acid is typically converted into a more reactive derivative, such as an acyl chloride (5-bromopentanoyl chloride) or an acid anhydride. This activation facilitates the reaction with the phenolic hydroxyl group. 5-Bromovaleric acid, another name for 5-bromopentanoic acid, is a known organic synthetic intermediate. chemicalbook.comchemicalbook.comcaymanchem.com

Synthesis of the 2,4,6-Tribromophenol Component

The synthesis of 2,4,6-tribromophenol is a classic example of electrophilic aromatic substitution on a highly activated aromatic ring.

Electrophilic Aromatic Bromination Strategies on Phenolic Substrates

The hydroxyl group of phenol (B47542) is a strong activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. savemyexams.combyjus.com This high reactivity allows for the bromination of phenol under mild conditions. byjus.comyoutube.com

The reaction of phenol with bromine water (an aqueous solution of bromine) readily produces 2,4,6-tribromophenol as a white precipitate. byjus.comyoutube.comprepchem.com The reaction is typically rapid and proceeds to completion, often without the need for a Lewis acid catalyst, which is usually required for the bromination of less activated aromatic rings like benzene (B151609). savemyexams.comyoutube.com The lone pairs of electrons on the oxygen atom of the hydroxyl group are delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions, thus directing the incoming electrophiles (bromine) to these sites. savemyexams.combyjus.com

Several methods for the synthesis of 2,4,6-tribromophenol have been reported:

Direct Bromination: This involves the direct reaction of phenol with an aqueous solution of bromine. prepchem.com A method using phenol and hydrobromic acid with hydrogen peroxide as an oxidant has also been developed to produce 2,4,6-tribromophenol with high purity and yield. google.com

From Benzene: A multi-step synthesis starting from benzene can also be employed. This involves the conversion of benzene to phenol, followed by bromination. youtube.com

Table 2: Comparison of Bromination Conditions for Phenol

| Reagent | Solvent | Conditions | Product(s) |

| Bromine water | Water | Room Temperature | 2,4,6-Tribromophenol byjus.comyoutube.com |

| Bromine | Carbon disulfide (CS2) | Low Temperature | Mixture of ortho- and para-bromophenol youtube.com |

| KBr/ZnAl-BrO3−-LDHs | Acetic acid/Water | 35 °C | Regioselective para-bromination nih.gov |

Regioselective Bromination Techniques for Polybrominated Aromatics

While the synthesis of 2,4,6-tribromophenol is straightforward due to the strong activation of the phenol ring, achieving regioselective bromination to obtain specific mono- or di-brominated phenols can be more challenging. chemistryviews.org Over-bromination is a common issue when dealing with highly activated substrates like phenol. nih.gov

Several techniques have been developed to control the regioselectivity of phenol bromination:

Solvent Effects: Using a non-polar solvent like carbon disulfide can moderate the reactivity of bromine and lead to the formation of monobrominated products. youtube.com In polar solvents like water, the bromine molecule is polarized, leading to a more reactive electrophile and subsequent trisubstitution. youtube.com

Catalytic Systems: The use of specific catalysts can direct the bromination to a particular position. For example, a system of potassium bromide (KBr) and zinc-aluminum layered double hydroxides intercalated with bromate (B103136) ions (ZnAl–BrO3−–LDHs) has been shown to achieve regioselective para-monobromination of phenols. nih.govnih.gov Other catalytic systems, such as those using N-bromosaccharin with Amberlyst-15, have also been reported for regioselective bromination. researchgate.net

Protecting Groups: In some cases, the hydroxyl group can be temporarily converted to a less activating group to control the extent of bromination. libretexts.org

Alternative Approaches to Brominated Aromatic Rings

The synthesis of the brominated aromatic component, 2,4,6-tribromophenol, can be achieved through several methods. A common laboratory preparation involves the direct bromination of phenol. In this method, phenol is dissolved in cold water and treated with an aqueous solution of bromine. prepchem.com The reaction proceeds readily, precipitating the white 2,4,6-tribromophenol, which can then be purified by recrystallization from dilute ethyl alcohol. prepchem.com This direct bromination is an electrophilic aromatic substitution reaction. msu.edu

However, direct bromination with molecular bromine has drawbacks, including the release of hydrogen bromide gas and potential for over-bromination, leading to di- and tri-bromo products. msu.edugoogle.com To address these issues, alternative, more environmentally friendly methods have been developed. One such method utilizes phenol and hydrobromic acid as raw materials with hydrogen peroxide as an oxidant in a water or water-ethanol solvent system. google.com This process can achieve high purity (over 99%) and yields of 89-95%. google.com

Another approach involves the use of a metal bromide salt, such as sodium bromide, in the presence of an oxidizing agent like hydrogen peroxide and sulfuric acid. google.com This method allows for the in-situ generation of bromine and its regeneration from the hydrobromic acid formed during the reaction. google.com Furthermore, various other brominating agents and catalytic systems have been explored for the bromination of aromatic compounds, including:

N-Bromosuccinimide (NBS): Can be used for regioselective bromination, sometimes in the presence of a catalyst. organic-chemistry.org

Tetrabutylammonium bromide with hydrogen peroxide: Catalyzed by vanadium pentoxide, this system offers mild reaction conditions. organic-chemistry.org

Ammonium (B1175870) bromide with Oxone: This provides a mild and efficient method for selective bromination at ambient temperatures. organic-chemistry.org

In-situ generation of bromine: Reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or a bromide salt can produce bromine directly in the reaction mixture, avoiding the hazards of handling and storing molecular bromine. nih.gov

These alternative methods often provide better control over the reaction, higher yields, and a more favorable environmental profile compared to direct bromination with elemental bromine. jalsnet.comacsgcipr.org

Synthesis of the 5-Bromopentanoic Acid Fragment

The aliphatic portion of the target molecule, 5-bromopentanoic acid, can be synthesized through various routes, often starting from more readily available precursors.

Selective Bromination of Aliphatic Chains

The direct selective bromination of an unactivated aliphatic C-H bond to introduce a bromine atom at the 5-position of pentanoic acid is a challenging transformation. However, recent advancements in photochemistry have provided methods for such selective functionalizations. One approach utilizes N-bromoamide reagents in the presence of visible light to achieve site-selective C-H bromination. researchgate.netnih.govacs.org This radical-mediated process can favor functionalization at positions electronically distant from electron-withdrawing groups, which could be advantageous for the synthesis of 5-bromopentanoic acid from a suitable precursor. acs.org

A more traditional and widely used method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. chemistrysteps.comlibretexts.org This reaction involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acid bromide, which then enolizes and undergoes electrophilic attack by bromine at the α-position. chemistrysteps.comlibretexts.org While this method is specific for the α-position, it highlights a general strategy for introducing bromine into a carboxylic acid structure.

Synthesis of ω-Halo Carboxylic Acids and Derivatives

A common and effective method for preparing 5-bromopentanoic acid involves the ring-opening of a cyclic precursor, δ-valerolactone. cdnsciencepub.com The lactone can be prepared from cyclopentanone (B42830) through oxidation with peroxytrifluoroacetic acid. cdnsciencepub.com Subsequent refluxing of the crude δ-valerolactone with 48% hydrobromic acid yields 5-bromopentanoic acid. cdnsciencepub.com Another route to δ-valerolactone is the dehydrogenation of 1,5-pentanediol (B104693) in the presence of a copper chromite catalyst, followed by treatment with hydrobromic acid. cdnsciencepub.com

Alternatively, 5-bromopentanoic acid can be synthesized from 5-chloropentanoic acid derivatives. A reported method starts with 5-chloro-3-pentenoate, which undergoes hydrolysis, hydrogenation, and finally a bromination reaction to yield the desired product. google.com

Functional Group Interconversions for Bromopentanoic Acid Derivatives

Functional group interconversions are essential for synthesizing 5-bromopentanoic acid from various starting materials. For instance, a hydroxyl group can be converted to a bromide, or a different halide can be exchanged for a bromide.

One of the most fundamental interconversions is the conversion of an alcohol to an alkyl bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The synthesis of carboxylic acids themselves can be achieved through various oxidative methods. organic-chemistry.org For example, primary alcohols and aldehydes can be oxidized to carboxylic acids. solubilityofthings.com Another important route is the hydrolysis of nitriles, which can be prepared from alkyl halides via nucleophilic substitution with cyanide. libretexts.org This two-step process effectively converts an alkyl halide to a carboxylic acid with one additional carbon atom. libretexts.org

The interconversion of halides, known as the Finkelstein reaction, allows for the conversion of an alkyl chloride to an alkyl bromide by treatment with a bromide salt like sodium bromide in acetone. vanderbilt.edu This can be a useful strategy if the corresponding chloro-acid is more accessible.

Esterification Reactions for Constructing 2,4,6-Tribromophenyl 5-bromopentanoate

The final step in the synthesis is the formation of the ester linkage between the 2,4,6-tribromophenol and 5-bromopentanoic acid fragments.

Direct Esterification Methods (e.g., Fischer Esterification)

Fischer-Speier esterification is a classic and widely used method for forming esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. chemistrysteps.comorganic-chemistry.org This reversible reaction is typically driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction, often through azeotropic distillation. organic-chemistry.orgoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). operachem.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. chemistrysteps.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester. chemistrysteps.commasterorganicchemistry.com

However, the esterification of sterically hindered phenols like 2,4,6-tribromophenol can be challenging under standard Fischer conditions. google.comgoogleapis.com The bulky bromine atoms ortho to the hydroxyl group can impede the approach of the carboxylic acid. In such cases, more forcing reaction conditions, such as higher temperatures and stronger acid catalysts, may be necessary. googleapis.comgoogle.com Alternatively, activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling reagents, can facilitate the reaction with the hindered phenol. rsc.org

Acyl Halide or Anhydride Coupling with Phenol

The foundational method for synthesizing 2,4,6-Tribromophenyl 5-bromopentanoate is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl halide. iitk.ac.inwikipedia.org In this specific synthesis, 2,4,6-tribromophenol serves as the phenolic substrate and 5-bromopentanoyl chloride as the acylating agent.

The reaction mechanism commences with the deprotonation of the hydroxyl group of 2,4,6-tribromophenol by a base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine (B92270), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 5-bromopentanoyl chloride. The steric hindrance posed by the ortho-bromine atoms on the phenol ring can significantly influence the reaction rate, often necessitating more forcing conditions compared to the esterification of unhindered phenols. chemistry-reaction.com The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to form the ester and a chloride salt as a byproduct. pw.live

A general representation of this reaction is as follows:

Figure 1: General reaction scheme for the synthesis of 2,4,6-Tribromophenyl 5-bromopentanoate via acyl halide coupling.

The choice of base is critical in this process. While aqueous bases are common, the use of an organic base like pyridine can sometimes lead to the formation of a more reactive acylpyridinium salt, potentially accelerating the reaction. pw.live

Utilization of Phase-Transfer Catalysis in Ester Synthesis

To overcome the challenges associated with the biphasic nature of the Schotten-Baumann reaction (an organic phase containing the acyl chloride and an aqueous phase with the phenoxide) and the steric hindrance of 2,4,6-tribromophenol, phase-transfer catalysis (PTC) emerges as a highly effective technique. mdpi.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 5-bromopentanoyl chloride is dissolved. iupac.org

This transfer is achieved through the formation of an ion pair between the catalyst's cation and the phenoxide anion. This ion pair is soluble in the organic solvent, allowing for a homogeneous reaction environment and significantly accelerating the rate of esterification.

Table 1: Common Phase-Transfer Catalysts for Esterification

| Catalyst Name | Chemical Formula | Typical Reaction Conditions |

| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄NBr | Dichloromethane/Water, Room Temperature |

| Benzyltriethylammonium chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃NCl | Toluene/Water, 50-70 °C |

| Cetyltrimethylammonium bromide (CTAB) | [CH₃(CH₂)₁₅]N(CH₃)₃Br | Chloroform (B151607)/Water, Room Temperature |

The use of PTC offers several advantages, including milder reaction conditions, reduced reaction times, and often higher yields compared to the traditional Schotten-Baumann conditions, especially for sterically hindered substrates. mdpi.com

Optimization of Reaction Conditions for Ester Formation

The successful synthesis of 2,4,6-Tribromophenyl 5-bromopentanoate hinges on the careful optimization of several reaction parameters to maximize yield and purity.

Key Parameters for Optimization:

Solvent: The choice of an appropriate organic solvent is crucial. Dichloromethane, toluene, and chloroform are commonly employed due to their ability to dissolve the reactants and their immiscibility with water. iitk.ac.ingoogle.com

Base Concentration: The concentration of the aqueous base (e.g., NaOH) needs to be sufficient to deprotonate the phenol without causing significant hydrolysis of the acyl chloride or the resulting ester.

Catalyst Loading: In PTC-mediated reactions, the amount of the phase-transfer catalyst is a critical variable. Typically, 1-5 mol% of the catalyst relative to the phenol is effective.

Temperature: The reaction temperature can influence the rate of reaction. While many esterifications can proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to overcome the activation energy, particularly with sterically hindered phenols. academie-sciences.fructm.edu However, excessively high temperatures can lead to side reactions and decomposition.

Stirring Rate: Vigorous stirring is essential in biphasic reactions to maximize the interfacial area and facilitate the transfer of species between the phases.

Table 2: Illustrative Optimization of Reaction Conditions for the Synthesis of 2,4,6-Tribromophenyl 5-bromopentanoate

| Entry | Solvent | Base (Concentration) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | NaOH (10% w/v) | TBAB (2) | 25 | 6 | 75 |

| 2 | Toluene | NaOH (10% w/v) | TBAB (2) | 50 | 4 | 82 |

| 3 | Dichloromethane | NaOH (20% w/v) | TBAB (2) | 25 | 6 | 78 |

| 4 | Toluene | NaOH (10% w/v) | BTEAC (2) | 50 | 4 | 85 |

| 5 | Toluene | NaOH (10% w/v) | TBAB (5) | 50 | 3 | 88 |

This table presents hypothetical data for illustrative purposes.

Purification and Isolation Techniques for the Compound

Following the completion of the reaction, a systematic work-up and purification procedure is necessary to isolate the 2,4,6-Tribromophenyl 5-bromopentanoate in high purity.

The typical work-up involves separating the organic layer from the aqueous layer. The organic phase is then washed sequentially with a dilute acid (e.g., HCl) to neutralize any remaining base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted 5-bromopentanoic acid (from hydrolysis of the acyl chloride), and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure.

The crude product obtained is often a solid or a viscous oil and requires further purification. The two primary methods for purifying polyhalogenated aromatic esters are recrystallization and column chromatography.

Recrystallization: This is a highly effective method for purifying solid compounds. illinois.eduresearchgate.net A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing brominated aromatic compounds include ethanol, methanol, hexane, and toluene, or mixtures thereof. google.com The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure ester crystallizes out, leaving impurities dissolved in the mother liquor.

Column Chromatography: For compounds that are difficult to crystallize or when impurities have similar solubility profiles, silica (B1680970) gel column chromatography is the preferred method of purification. A solvent system (eluent) is chosen that allows for the separation of the desired product from byproducts and unreacted starting materials based on their differing polarities. A gradient of non-polar to more polar solvents (e.g., hexane/ethyl acetate) is often employed to achieve effective separation.

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. The structure is typically confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced Spectroscopic and Structural Characterization of 2,4,6 Tribromophenyl 5 Bromopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2,4,6-Tribromophenyl (B11824935) 5-bromopentanoate is expected to exhibit distinct signals corresponding to the protons in both the aromatic and the aliphatic ester chain. The tribrominated phenyl ring displays a characteristic singlet for the two aromatic protons due to their symmetrical environment. The chemical shift of these protons is anticipated to be in the downfield region, typically around 7.7 ppm, influenced by the deshielding effect of the bromine atoms and the ester linkage.

The aliphatic portion of the molecule, the 5-bromopentanoate chain, would present a more complex pattern of signals. The protons are expected to appear as multiplets due to spin-spin coupling with adjacent non-equivalent protons. The methylene (B1212753) group adjacent to the ester oxygen (α-CH₂) is expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet. The methylene group bonded to the bromine atom (ε-CH₂) would also be significantly deshielded. The remaining methylene groups in the chain (β-CH₂ and γ-CH₂) would resonate at intermediate chemical shifts, appearing as multiplets resulting from coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2,4,6-Tribromophenyl 5-bromopentanoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | ~ 7.7 | s (singlet) | - |

| α-CH₂ | ~ 2.6 | t (triplet) | ~ 7.0 |

| ε-CH₂ | ~ 3.5 | t (triplet) | ~ 6.5 |

| β-CH₂, γ-CH₂ | ~ 1.9 - 2.2 | m (multiplet) | - |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2,4,6-Tribromophenyl 5-bromopentanoate will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically around 170 ppm.

The aromatic carbons will also have distinct chemical shifts. The carbon atom attached to the ester oxygen (C-O) will be significantly downfield, while the carbons bonded to bromine atoms will also be deshielded. The unsubstituted aromatic carbons will appear at a relatively higher field. In the aliphatic chain, the carbon attached to the ester oxygen (α-C) and the carbon bearing the bromine atom (ε-C) will be the most deshielded among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4,6-Tribromophenyl 5-bromopentanoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 170 |

| Aromatic C-O | ~ 145 |

| Aromatic C-Br | ~ 118 |

| Aromatic C-H | ~ 134 |

| Aliphatic α-CH₂ | ~ 34 |

| Aliphatic β-CH₂ | ~ 23 |

| Aliphatic γ-CH₂ | ~ 32 |

| Aliphatic ε-CH₂ | ~ 33 |

Note: Predicted values are based on the analysis of a close analog, 2,4,6-tribromophenyl n-hexanoate, and standard chemical shift increments. chemicalbook.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. youtube.com For 2,4,6-Tribromophenyl 5-bromopentanoate, COSY would show correlations between the adjacent methylene groups in the pentanoate chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with ε-CH₂). The absence of a correlation to the aromatic protons would confirm their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com Key HMBC correlations would include the correlation from the α-CH₂ protons to the carbonyl carbon and the aromatic C-O carbon, confirming the ester linkage. Correlations from the aromatic protons to the adjacent brominated and oxygen-bearing carbons would further solidify the structure of the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of 2,4,6-Tribromophenyl 5-bromopentanoate. The presence of four bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally determined value to confirm the elemental composition.

Under electron ionization (EI), 2,4,6-Tribromophenyl 5-bromopentanoate is expected to undergo characteristic fragmentation. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org One prominent fragmentation pathway would be the loss of the alkoxy group to form an acylium ion.

A key fragmentation pathway for brominated compounds is the loss of bromine atoms. epa.gov The mass spectrum would likely show peaks corresponding to the loss of one or more bromine atoms from the molecular ion or from subsequent fragment ions. Another common fragmentation for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2,4,6-Tribromophenyl 5-bromopentanoate

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | C₁₁H₁₀Br₄O₂⁺ | Molecular Ion |

| [M-Br]⁺ | C₁₁H₁₀Br₃O₂⁺ | Loss of a bromine atom |

| [M-C₅H₈BrO]⁺ | C₆H₂Br₃O⁺ | Cleavage of the ester bond (loss of the pentanoate chain) |

| [C₅H₈BrO]⁺ | C₅H₈BrO⁺ | Acylium ion from the pentanoate chain |

| [C₆H₂Br₃O]⁺ | C₆H₂Br₃O⁺ | Tribromophenoxy cation |

Note: The m/z values will show isotopic distributions due to the presence of multiple bromine atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule. While direct spectroscopic data for 2,4,6-Tribromophenyl 5-bromopentanoate is not extensively available in public databases, a detailed analysis can be inferred from the spectra of its constituent precursors, 2,4,6-Tribromophenol (B41969) and 5-bromopentanoic acid (or its esters).

The IR spectrum of 2,4,6-Tribromophenyl 5-bromopentanoate is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The ester functional group is anticipated to produce a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1750 cm⁻¹. Another significant feature of the ester linkage is the C-O stretching vibrations, which are expected to appear in the 1300-1000 cm⁻¹ range.

The aromatic part of the molecule, the 2,4,6-tribromophenyl group, will also present several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to be found around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations will likely result in several peaks in the 1600-1450 cm⁻¹ region. The substitution pattern of the benzene (B151609) ring also influences the spectrum, with specific out-of-plane C-H bending vibrations providing further structural information. The C-Br stretching vibrations of the aromatic bromines are typically observed at lower frequencies, generally in the 700-500 cm⁻¹ range.

The aliphatic 5-bromopentanoate chain will contribute its own set of vibrational modes. The C-H stretching vibrations of the methylene (CH₂) groups in the pentanoate chain are expected in the 2960-2850 cm⁻¹ region. The C-Br stretching vibration of the alkyl bromide is anticipated to be in the 650-550 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C-Br bonds are expected to show strong signals in the Raman spectrum.

Table 1: Predicted Infrared (IR) Absorption Bands for 2,4,6-Tribromophenyl 5-bromopentanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1735-1750 | Strong |

| Ester | C-O Stretch | 1300-1000 | Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Aromatic Bromide | C-Br Stretch | 700-500 | Medium-Strong |

| Aliphatic Chain | C-H Stretch | 2960-2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 2,4,6-Tribromophenyl 5-bromopentanoate is expected to be dominated by the chromophore of the 2,4,6-tribromophenyl group. Phenolic compounds and their derivatives typically exhibit absorption bands in the UV region.

For 2,4,6-Tribromophenol, characteristic absorptions are observed that can be attributed to π → π* transitions within the benzene ring. The presence of the bromine atoms and the oxygen of the ester linkage as auxochromes can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The electronic transitions of the ester group itself occur at shorter wavelengths and may not be distinctly observed. The solvent used for analysis can also influence the position and intensity of the absorption maxima.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for 2,4,6-Tribromophenyl 5-bromopentanoate

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Structure (if applicable)

As of the current body of scientific literature, no publically available single-crystal X-ray diffraction data for 2,4,6-Tribromophenyl 5-bromopentanoate has been reported. Therefore, a definitive experimental determination of its solid-state molecular conformation and crystal packing is not possible at this time.

However, based on the known structures of related molecules, a theoretical conformation can be proposed. The molecule consists of a planar 2,4,6-tribromophenyl group connected to a flexible 5-bromopentanoate chain via an ester linkage. The dihedral angle between the plane of the aromatic ring and the ester group will be a key conformational parameter. The pentanoate chain, with its multiple single bonds, can adopt various conformations, and the final solid-state structure will be a result of the interplay between intramolecular forces and the energetic favorability of the crystal lattice packing. The presence of multiple bromine atoms suggests that halogen bonding could play a role in the crystal packing. A full understanding of its three-dimensional structure awaits successful crystallization and X-ray diffraction analysis.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,4,6-Tribromophenyl 5-bromopentanoate |

| 2,4,6-Tribromophenol |

| 5-bromopentanoic acid |

Mechanistic Investigations of Chemical Transformations Involving 2,4,6 Tribromophenyl 5 Bromopentanoate

Reactivity at the Ester Linkage

The ester group is a key reactive center, susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is significantly influenced by the electronic nature of the 2,4,6-tribromophenoxy group. As a strongly electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon, making it more prone to attack. Furthermore, the 2,4,6-tribromophenoxide ion is a relatively stable leaving group, which facilitates substitution reactions.

Hydrolysis is the chemical breakdown of the ester by water, a process that can be catalyzed by either acid or base to yield 5-bromopentanoic acid and 2,4,6-tribromophenol (B41969). youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically proceeds via the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the 2,4,6-tribromophenoxy group).

Elimination: The protonated 2,4,6-tribromophenol is eliminated as a neutral leaving group, and the carbonyl group is reformed.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product, 5-bromopentanoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. viu.ca

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate with a negative charge on the oxygen. viu.ca

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the 2,4,6-tribromophenoxide ion as the leaving group. viu.ca

Acid-Base Reaction: The newly formed 5-bromopentanoic acid is acidic and will be immediately deprotonated by the basic 2,4,6-tribromophenoxide or any excess hydroxide, leading to the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis, and the presence of the three electron-withdrawing bromine atoms on the phenyl ring makes the 2,4,6-tribromophenoxide a better leaving group, accelerating the BAC2 pathway. viu.ca

| Hydrolysis Type | Catalyst | Key Steps | Products (after workup) |

| Acid-Catalyzed | Dilute Acid (e.g., HCl, H₂SO₄) | Protonation, Nucleophilic Attack, Elimination | 5-bromopentanoic acid, 2,4,6-tribromophenol |

| Base-Catalyzed | Strong Base (e.g., NaOH, KOH) | Nucleophilic Attack, Elimination, Deprotonation | 5-bromopentanoic acid, 2,4,6-tribromophenol |

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with another. masterorganicchemistry.com For 2,4,6-Tribromophenyl (B11824935) 5-bromopentanoate, this involves reacting it with an alcohol (R'-OH) to form a new ester (R'-O-C(O)-(CH₂)₄Br) and 2,4,6-tribromophenol. This reaction can also be catalyzed by acid or base. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl is first protonated, followed by nucleophilic attack from the new alcohol (R'-OH). After proton transfers, the 2,4,6-tribromophenol is eliminated, and deprotonation yields the new ester. youtube.com

Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, forming a potent nucleophile, the alkoxide (R'-O⁻). masterorganicchemistry.com

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, ejecting the 2,4,6-tribromophenoxide leaving group to form the new ester.

This is an equilibrium process, and to drive the reaction to completion, a large excess of the incoming alcohol is typically used as the solvent. masterorganicchemistry.com

Reactivity of the Aryl Bromine Substituents

The three bromine atoms attached to the phenyl ring are potential sites for substitution or coupling reactions. Their reactivity is distinct from the aliphatic bromine on the pentanoate chain.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

In 2,4,6-Tribromophenyl 5-bromopentanoate, the bromine atoms are the leaving groups. The ester functionality (-O-C(O)R) is an electron-withdrawing group, which deactivates the ring and could facilitate SNAr, although it is less activating than a nitro group. youtube.com The reaction would proceed via a two-step addition-elimination mechanism:

Addition: A strong nucleophile (e.g., RO⁻, NH₂⁻) attacks the carbon atom bearing a bromine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The substitution would preferentially occur at the para-position (C4) and ortho-positions (C2, C6) relative to the activating ester group. However, steric hindrance from the adjacent bromine atoms and the ester group could influence the reaction rate and regioselectivity. Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne (B1209423) intermediate is also a possibility. masterorganicchemistry.com

The aryl bromide bonds are excellent substrates for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. tcichemicals.comresearchgate.net The general catalytic cycle for these reactions involves oxidative addition, transmetalation (for most), and reductive elimination. youtube.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com This would allow for the formation of a new carbon-carbon bond, replacing one or more bromine atoms with an aryl, vinyl, or alkyl group.

Heck Reaction: This involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. A base is required to regenerate the active catalyst. youtube.com

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for forming aryl-alkyne bonds.

Negishi Reaction: This coupling involves an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. youtube.com Organozinc reagents are known for their high functional group tolerance.

The three bromine atoms on the ring could react sequentially, and controlling the stoichiometry of the reagents could potentially allow for selective mono-, di-, or tri-substitution. The aliphatic bromine atom on the pentanoate chain would generally be less reactive in these specific named cross-coupling reactions compared to the aryl bromides.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |

| Suzuki | Pd(0) complex + Base | Organoboron (e.g., R-B(OH)₂) | C(aryl)-C |

| Heck | Pd(0) complex + Base | Alkene (e.g., H₂C=CHR) | C(aryl)-C(alkenyl) |

| Sonogashira | Pd(0) complex + Cu(I) | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) |

| Negishi | Pd(0) or Ni(0) complex | Organozinc (e.g., R-ZnX) | C(aryl)-C |

Further electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation) on the 2,4,6-tribromophenyl ring is considered highly unfavorable. The aromatic ring is severely deactivated by the combined electron-withdrawing effects of the three bromine atoms and the ester group. These groups reduce the electron density of the ring, making it a very poor nucleophile for attacking an incoming electrophile. Therefore, such reactions are not considered a viable pathway for this compound under standard conditions.

Reactivity of the Aliphatic Bromine Substituent

The 5-bromopentanoate moiety of the molecule features a primary alkyl bromide. The reactivity of this group is characteristic of haloalkanes and is dominated by nucleophilic substitution and elimination reactions. The specific pathway taken is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic substitution at the primary carbon bearing the bromine atom in the pentanoate chain can proceed via two different mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. fiveable.me This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). chemicalnote.comyoutube.com For a primary alkyl halide such as the one in 2,4,6-tribromophenyl 5-bromopentanoate, the SN2 pathway is generally favored due to the low steric hindrance around the reactive carbon atom, which allows for the backside attack of the nucleophile. quora.com

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. ncert.nic.in This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics). youtube.com However, the formation of a primary carbocation is energetically highly unfavorable, and therefore, SN1 reactions are very unlikely to occur at the primary carbon of the 5-bromopentanoate chain. quora.com

The choice of nucleophile and solvent plays a critical role in directing the reaction towards the SN2 pathway. Strong, small nucleophiles and polar aprotic solvents (e.g., acetone, DMSO, DMF) are known to favor SN2 reactions.

Table 1: Illustrative Reaction Conditions and Expected Products for Nucleophilic Substitution on the Aliphatic Bromine of 2,4,6-Tribromophenyl 5-bromopentanoate via SN2 Mechanism

| Nucleophile | Solvent | Expected Major Product |

| Sodium cyanide (NaCN) | DMSO | 2,4,6-Tribromophenyl 5-cyanopentanoate |

| Sodium azide (B81097) (NaN₃) | DMF | 2,4,6-Tribromophenyl 5-azidopentanoate |

| Sodium hydroxide (NaOH) | Acetone/Water | 2,4,6-Tribromophenyl 5-hydroxypentanoate |

| Ammonia (NH₃) | Ethanol | 2,4,6-Tribromophenyl 5-aminopentanoate |

This table presents hypothetical reaction outcomes based on the known reactivity of primary alkyl bromides.

In addition to substitution, the aliphatic bromine can also undergo elimination reactions to form an alkene, in this case, 2,4,6-tribromophenyl pent-4-enoate. These reactions also proceed via two main mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (a β-hydrogen), while the leaving group departs simultaneously, forming a double bond. mgscience.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). missouri.edu Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway. transformationtutoring.com For primary alkyl halides, E2 elimination is a competing process to SN2 substitution, especially at higher temperatures and with strong, non-nucleophilic bases. vaia.comechemi.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. missouri.edu In a subsequent step, a weak base removes a β-hydrogen to form the alkene. The rate of an E1 reaction is first-order, depending only on the substrate concentration. missouri.edu As with the SN1 reaction, the E1 mechanism is highly unlikely for the primary alkyl bromide in 2,4,6-tribromophenyl 5-bromopentanoate due to the instability of the primary carbocation that would need to be formed. missouri.edu

Table 2: Influence of Reaction Conditions on the Competition between SN2 and E2 Reactions for the Aliphatic Bromine of 2,4,6-Tribromophenyl 5-bromopentanoate

| Reagent | Solvent | Temperature | Predominant Reaction | Major Organic Product(s) |

| Sodium ethoxide | Ethanol | Low | SN2 | 2,4,6-Tribromophenyl 5-ethoxypentanoate |

| Sodium ethoxide | Ethanol | High | E2 | 2,4,6-Tribromophenyl pent-4-enoate |

| Potassium tert-butoxide | tert-Butanol | Room Temp. | E2 | 2,4,6-Tribromophenyl pent-4-enoate |

| Sodium cyanide | DMSO | Room Temp. | SN2 | 2,4,6-Tribromophenyl 5-cyanopentanoate |

This table illustrates the expected major reaction pathways and products based on established principles for the reactivity of primary alkyl halides. brainly.comchegg.com

The carbon-bromine bond in the aliphatic chain can also undergo homolytic cleavage to generate a primary alkyl radical. This process is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). chemistrysteps.com The bond dissociation energy (BDE) for a primary C-Br bond is significantly lower than that of a C-H bond, making this cleavage a feasible initiation step. libretexts.org

Once formed, the primary pentanoate radical can undergo various reactions. A common pathway is intramolecular cyclization if a suitable radical acceptor is present within the molecule. In the absence of such an internal trap, the radical can be trapped by a hydrogen atom donor or participate in intermolecular addition reactions. For instance, in the presence of a tin hydride, the radical would be reduced to form 2,4,6-tribromophenyl pentanoate.

Radical reactions offer a different synthetic pathway compared to the ionic mechanisms of substitution and elimination and can be highly valuable for the formation of specific carbon-carbon or carbon-heteroatom bonds under neutral conditions.

Chemoselectivity and Regioselectivity in Multi-Reactive Systems

A key aspect of the chemistry of 2,4,6-tribromophenyl 5-bromopentanoate is the potential for chemoselective reactions, given the presence of two different types of bromine substituents. The aryl bromides are attached to an sp²-hybridized carbon of the electron-rich (due to the oxygen of the ester group) and sterically hindered tribromophenyl ring, while the alkyl bromide is on a primary sp³-hybridized carbon.

In nucleophilic substitution reactions , the aliphatic C-Br bond is significantly more reactive than the aromatic C-Br bonds. quora.comquora.com Aryl halides are generally unreactive towards SN1 and SN2 reactions. The sp²-hybridized carbon of the aryl ring makes backside attack for an SN2 reaction impossible, and the formation of a highly unstable aryl cation prevents an SN1 pathway. vaia.comquora.com Nucleophilic aromatic substitution (SNAr) can occur on aryl halides, but it typically requires strong electron-withdrawing groups on the aromatic ring and/or very harsh reaction conditions, neither of which are optimally met in this case. Therefore, nucleophiles will selectively react at the primary carbon of the 5-bromopentanoate chain.

In the context of radical reactions , the bond dissociation energies (BDEs) of the C-Br bonds are a key determinant of selectivity. The BDE for a C(sp³)-Br bond in a primary alkyl bromide is generally lower than that for a C(sp²)-Br bond in an aryl bromide. researchgate.netresearchgate.net This suggests that under conditions of radical initiation, the aliphatic C-Br bond would be preferentially cleaved to form the primary alkyl radical over the aryl radical. This provides a pathway for selective functionalization at the pentanoate chain under radical conditions.

Therefore, the inherent electronic and steric differences between the two bromine-substituted sites in 2,4,6-tribromophenyl 5-bromopentanoate allow for a high degree of chemoselectivity in its chemical transformations. By carefully choosing the reaction conditions, it is possible to selectively functionalize either the aliphatic chain or, under more forcing conditions, potentially the aromatic ring.

Environmental Transformation and Chemical Fate of 2,4,6 Tribromophenyl 5 Bromopentanoate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key environmental factors such as sunlight, water, and naturally occurring oxidizing and reducing agents drive these processes.

Photolytic Degradation Mechanisms

Sunlight, particularly its ultraviolet (UV) component, can be a significant driver of chemical transformation in the environment. For many brominated compounds, UV irradiation can induce dehalogenation, the cleavage of carbon-bromine bonds, and the breakdown of other functional groups. nih.govnih.gov Studies on other BFRs have shown that photolysis can lead to the formation of less brominated, and sometimes more toxic, daughter products. nih.govnih.gov It is plausible that 2,4,6-Tribromophenyl (B11824935) 5-bromopentanoate could undergo similar UV-induced dehalogenation on its aromatic ring. Furthermore, the ester linkage presents another potential site for photolytic cleavage. However, without specific experimental data, the rates and products of these reactions for this particular compound remain speculative.

Hydrolysis in Various Aqueous Environments

Hydrolysis, the reaction with water, is a critical degradation pathway for many esters. The rate of hydrolysis is often dependent on the pH of the surrounding water. Generally, ester hydrolysis is catalyzed by both acids and bases. One could hypothesize that under alkaline conditions, the ester bond in 2,4,6-Tribromophenyl 5-bromopentanoate would be susceptible to cleavage, yielding 2,4,6-tribromophenol (B41969) and 5-bromopentanoic acid. The stability of the compound at neutral and acidic pH values would also need to be determined experimentally. The rate of hydrolysis will significantly influence the persistence of the parent compound in aquatic environments.

Oxidation and Reduction Transformations

Chemical oxidation and reduction reactions in soils and sediments can also contribute to the transformation of organic compounds. The redox conditions of the environment play a crucial role in these processes. For instance, studies on 2,4,6-tribromophenol have shown that its transformation is significantly faster under oxic (oxygen-rich) conditions compared to anoxic (oxygen-poor) conditions. nih.gov It is possible that the tribromophenyl moiety of 2,4,6-Tribromophenyl 5-bromopentanoate would be subject to similar oxidative transformations in soil. Conversely, under reducing conditions, reductive dehalogenation might occur. The specifics of these transformations for the intact ester are currently unknown.

Biotic Transformation Mechanisms

The metabolic activities of microorganisms are fundamental to the breakdown of many organic pollutants in the environment. Bacteria and fungi have evolved a diverse array of enzymes to transform and, in some cases, completely mineralize complex organic molecules.

Microbial Degradation and Biotransformation Processes

The biodegradation of brominated compounds is well-documented for a variety of microorganisms. epa.govmdpi.comnih.gov Bacteria capable of utilizing halogenated compounds as a source of carbon and energy have been isolated from contaminated sites. epa.gov These organisms often employ a series of enzymatic reactions to break down the parent compound into simpler, less toxic substances. For 2,4,6-Tribromophenyl 5-bromopentanoate, microbial degradation could potentially proceed through the breakdown of the ester bond followed by the degradation of the resulting tribromophenol and bromopentanoic acid. The rate and extent of this biodegradation would depend on the specific microbial communities present, as well as environmental conditions such as nutrient availability and oxygen levels.

Enzymatic Dehalogenation and Esterase Activity

Two key types of enzymatic activity would be crucial for the biodegradation of 2,4,6-Tribromophenyl 5-bromopentanoate: dehalogenases and esterases. Dehalogenases are enzymes that catalyze the removal of halogen atoms from organic compounds, a critical first step in the degradation of many halogenated pollutants. nih.govmdpi.comnih.govresearchgate.net Reductive dehalogenases, for example, replace a halogen with a hydrogen atom.

Esterases, on the other hand, are enzymes that catalyze the hydrolysis of esters. The cleavage of the ester linkage in 2,4,6-Tribromophenyl 5-bromopentanoate by microbial esterases would be a pivotal step in its breakdown, releasing the aromatic and aliphatic components for further degradation. The activity of these enzymes can be influenced by factors such as temperature and pH. researchgate.net The susceptibility of 2,4,6-Tribromophenyl 5-bromopentanoate to these enzymatic attacks has not been specifically reported.

Identification and Structural Elucidation of Chemical Transformation Products and Metabolites

Specific studies identifying the transformation products and metabolites of 2,4,6-Tribromophenyl 5-bromopentanoate in various environmental matrices such as soil, water, or biota could not be retrieved. It is hypothesized that the primary degradation pathway would involve the hydrolysis of the ester bond, which would likely yield 2,4,6-tribromophenol and 5-bromopentanoic acid. However, without experimental data, the rate and extent of this hydrolysis, as well as the potential for further transformation of these products under different environmental conditions, are unknown.

For the related compound, 2,4,6-tribromophenol, research has identified several transformation products. For instance, under photolytic conditions, TBP can undergo hydrodebromination to form dihydroxylated dibromobenzene compounds. researchgate.net

Advanced Analytical Methodologies for Environmental Monitoring of Transformation

There are no established or published advanced analytical methodologies specifically for the environmental monitoring of 2,4,6-Tribromophenyl 5-bromopentanoate and its potential transformation products. The development of such methods would be a prerequisite for understanding its environmental occurrence and fate.

It is plausible that techniques such as high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC) would be suitable for the identification and quantification of this compound. Such methods are frequently employed for the analysis of other brominated flame retardants and their degradation products. For example, HPLC-LTQ-Orbitrap MS and GC/MS have been successfully used to identify photoproducts of 2,4,6-tribromophenol. researchgate.net The development of a specific analytical standard for 2,4,6-Tribromophenyl 5-bromopentanoate would be a critical first step for any quantitative environmental monitoring.

Chemical Persistence and Bioavailability in Environmental Compartments

Data on the chemical persistence and bioavailability of 2,4,6-Tribromophenyl 5-bromopentanoate is not available. The persistence of the compound would be influenced by the stability of its ester linkage to hydrolysis and the resistance of the aromatic and aliphatic portions of the molecule to biotic and abiotic degradation.

The bioavailability of the compound in different environmental compartments would depend on its partitioning behavior, governed by properties such as its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc). These values have not been experimentally determined or modeled for 2,4,6-Tribromophenyl 5-bromopentanoate in the reviewed literature. For the related compound, 2,4,6-tribromophenol, it is known to be biodegradable, although not readily, under aerobic conditions. oecd.org

Synthetic Applications and Derivatization of 2,4,6 Tribromophenyl 5 Bromopentanoate in Organic Synthesis

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The presence of multiple, differentially reactive halogen atoms, along with an ester functional group, allows for a programmed, stepwise modification of 2,4,6-Tribromophenyl (B11824935) 5-bromopentanoate. This sequential functionalization is key to its utility as a versatile building block, enabling the introduction of diverse chemical moieties in a controlled manner.

The three bromine atoms on the phenyl ring, positioned at the ortho and para positions relative to the ester group, exhibit differential reactivity. This allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The electronic and steric environment of each bromine atom can be exploited to achieve regioselective derivatization. For instance, the para-bromine is often more reactive towards certain cross-coupling reactions than the sterically hindered ortho-bromines.

Commonly employed transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to sequentially replace the bromine atoms with aryl, alkynyl, or amino groups, respectively.

Table 1: Hypothetical Selective Aryl Derivatization Reactions

| Entry | Aryl Bromine Position | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| 1 | para | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4'-Phenyl-[1,1'-biphenyl]-2,6-dibromo-4-yl 5-bromopentanoate |

| 2 | ortho | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,6-Bis(trimethylsilylethynyl)-4-bromophenyl 5-bromopentanoate |

The terminal bromine atom on the 5-bromopentanoate chain is an alkyl bromide, which is significantly more susceptible to nucleophilic substitution (SN2) reactions compared to the aryl bromides. vaia.comquora.comquora.com This difference in reactivity allows for the selective functionalization of the alkyl chain without affecting the aromatic core. A wide range of nucleophiles can be employed to introduce new functional groups at the end of the pentanoate chain.

Table 2: Selective Alkyl Bromide Derivatization

| Entry | Nucleophile | Reagent | Product |

|---|---|---|---|

| 1 | Azide (B81097) | Sodium Azide (NaN₃) | 2,4,6-Tribromophenyl 5-azidopentanoate |

| 2 | Amine | Diethylamine | 2,4,6-Tribromophenyl 5-(diethylamino)pentanoate |

| 3 | Thiol | Sodium thiophenoxide | 2,4,6-Tribromophenyl 5-(phenylthio)pentanoate |

The ester linkage in 2,4,6-Tribromophenyl 5-bromopentanoate, while relatively stable, can be cleaved under specific conditions. Due to the steric hindrance and electron-withdrawing nature of the tribromophenyl group, hydrolysis or transesterification of this ester typically requires more forcing conditions than for simple alkyl esters. chemicalforums.comyoutube.com Basic hydrolysis with a strong base like potassium hydroxide (B78521) in a high-boiling solvent, or acidic hydrolysis under reflux, can liberate the corresponding 5-bromopentanoic acid and 2,4,6-tribromophenol (B41969). chemicalforums.comyoutube.com Transesterification can also be achieved under acidic or basic conditions with an excess of the desired alcohol. masterorganicchemistry.com

This cleavage can be performed after the selective derivatization of the aryl or alkyl bromides, adding another layer of synthetic versatility.

Preparation of Complex Molecular Architectures and Scaffolds

The multi-functional nature of 2,4,6-Tribromophenyl 5-bromopentanoate makes it an ideal starting material for the synthesis of complex molecular architectures, including macrocycles and highly substituted aromatic scaffolds. unica.itnih.gov By employing a sequence of the selective derivatizations described above, it is possible to introduce different functionalities at various points of the molecule, which can then be used in subsequent cyclization or coupling reactions.

For example, the alkyl chain can be functionalized with a group that can then react with one of the derivatized aryl positions in an intramolecular fashion to form a macrocycle. nih.gov Alternatively, the sequential functionalization of the aryl bromines can lead to the formation of complex, multi-substituted aromatic cores that are components of larger, more intricate molecules.

Chemo-, Regio-, and Stereoselective Transformations for Advanced Synthesis

The distinct reactivity of the different functional groups within 2,4,6-Tribromophenyl 5-bromopentanoate allows for a high degree of chemo- and regioselectivity in its transformations.

Chemoselectivity : The alkyl bromide can be selectively targeted with nucleophiles in the presence of the less reactive aryl bromides. vaia.comquora.com Conversely, transition metal-catalyzed cross-coupling reactions can be directed to the aryl bromides without affecting the alkyl bromide. kochi-tech.ac.jpkaust.edu.sa

Regioselectivity : The electronic and steric differences between the ortho and para aryl bromines can be exploited to achieve regioselective functionalization of the aromatic ring. The use of specific ligands and catalysts can favor reaction at one position over the others.

Stereoselectivity : While the parent molecule is achiral, stereocenters can be introduced through the use of chiral nucleophiles in the derivatization of the alkyl chain or by employing asymmetric catalysts in the cross-coupling reactions.

Development of Novel Reaction Methodologies Utilizing the Compound's Unique Structural Features

The unique arrangement of reactive sites in 2,4,6-Tribromophenyl 5-bromopentanoate makes it a candidate for the development of novel tandem or domino reaction sequences. researchgate.netmdpi.comnih.gov A single set of reagents could potentially trigger a cascade of reactions, leading to the rapid construction of complex molecular structures in a single pot.

For instance, a carefully designed catalytic system could initiate a cross-coupling reaction at one of the aryl positions, followed by an intramolecular cyclization involving the alkyl chain. Such methodologies would be highly efficient, reducing the number of synthetic steps, and minimizing waste. The development of such reactions would further enhance the value of 2,4,6-Tribromophenyl 5-bromopentanoate as a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Tribromophenyl 5-bromopentanoate, and how can high purity be achieved?

- Methodology : The ester can be synthesized via a two-step process: (1) Bromination of pentanoic acid at the 5-position using HBr/red phosphorus, followed by (2) esterification with 2,4,6-tribromophenol under Steglich conditions (DCC/DMAP catalyst in anhydrous dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Deuterated analogs, as seen in related bromopentanoate syntheses, require careful handling under inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the ester carbonyl signal (~170 ppm in ¹³C NMR) and aromatic bromine-substituted carbons (110-130 ppm).

- Mass Spectrometry (MS) : Look for molecular ion clusters (M+, M+2, M+4) due to bromine’s isotopic pattern.

- FTIR : Confirm ester C=O stretching (~1740 cm⁻¹) and C-Br vibrations (500-600 cm⁻¹).

Cross-referencing with computational data (e.g., InChI structural descriptors) enhances accuracy .

Q. What storage and handling precautions are necessary to prevent degradation of this brominated ester?

- Methodology : Store in amber vials under argon at ≤4°C to minimize hydrolysis and bromine loss. Avoid prolonged exposure to humidity or light, as brominated esters are prone to radical-mediated decomposition. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and selectivity?

- Methodology : Employ design of experiments (DoE) to test variables: catalyst loading (e.g., DMAP 5-10 mol%), temperature (0°C vs. RT), and solvent polarity. Kinetic studies using inline FTIR or HPLC can identify rate-limiting steps. Pilot-scale trials should prioritize solvent recovery (e.g., dichloromethane distillation) .

Q. What mechanistic insights explain conflicting thermal stability data reported for brominated esters?

- Methodology : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to map decomposition pathways. Gas chromatography-mass spectrometry (GC-MS) of evolved gases (e.g., HBr, CO₂) clarifies degradation mechanisms. Conflicting data may arise from impurities or varying heating rates, requiring controlled replicate studies .

Q. How do bromine substituents influence the electronic and steric properties of this compound in substitution reactions?

- Methodology : Conduct density functional theory (DFT) calculations to map electron density (e.g., Hirshfeld charges) and steric maps. Compare with experimental reactivity in nucleophilic acyl substitution (e.g., using amines or thiols). The 2,4,6-tribromophenyl group may hinder attack at the ester carbonyl due to steric bulk .

Q. How should researchers resolve contradictions in bromine substitution efficiency across different batches?

- Methodology : Implement orthogonal validation:

- Elemental analysis : Verify Br content (%) against theoretical values.

- X-ray crystallography : Resolve structural ambiguities (if crystalline).

- HPLC-MS : Detect trace byproducts (e.g., debrominated species).

Batch inconsistencies often stem from incomplete bromination or side reactions during esterification .

Q. What role does this compound play in flame-retardant polymer research, and how is its efficacy quantified?

- Methodology : Incorporate the ester into polymer matrices (e.g., epoxy resins) at 1-5 wt%. Evaluate flame retardancy via limiting oxygen index (LOI) and UL-94 vertical burning tests. Compare bromine release during combustion using pyrolysis-GC-MS to assess gas-phase vs. condensed-phase mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.